Lurasidone metabolite 14326 hydrochloride

Description

Structural Features Table

| Property | Specification |

|---|---|

| IUPAC Name | (3aR,4S,5S,7S,7aS)-rel-2-[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione |

| SMILES | O=C1[C@@H]2[C@@H]3CC@HO |

| InChIKey | PQXKDMSYBGKCJA-CVTJIBDQSA-N |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 5 |

The hydroxyl group at position 5 of the isoindole-dione system distinguishes it structurally from the parent lurasidone molecule. X-ray crystallographic studies confirm this group creates additional hydrogen bonding capacity compared to the non-hydroxylated parent compound.

Physicochemical Properties and Stability Analysis

Lurasidone metabolite 14326 demonstrates distinct solubility characteristics, with high solubility in chloroform (>50 mg/mL) but limited aqueous solubility (<0.1 mg/mL in water at 25°C). The hydrochloride salt form improves water solubility through ion-dipole interactions, though precise solubility data remain proprietary.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| logP (octanol/water) | 3.2 ± 0.3 |

| pKa | 7.1 (piperazine N) |

| Melting Point | 192-194°C (dec.) |

| Hygroscopicity | Moderate |

Stability studies indicate the compound remains stable for ≥4 years when stored at -20°C under inert atmosphere. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months, with primary degradation products resulting from:

- Oxidative cleavage of the benzisothiazole ring

- Hydrolysis of the piperazine moiety

- Epimerization at C5 position

The metabolite demonstrates pH-dependent stability, with optimal preservation at pH 6.0-7.4. In alkaline conditions (pH >8), rapid dehydroxylation occurs, reverting to lurasidone-like structures.

Comparative Structural Analysis with Parent Compound Lurasidone

Structural modifications between lurasidone and its metabolite 14326 significantly impact molecular interactions:

Comparative Structural Features

| Feature | Lurasidone | Metabolite 14326 |

|---|---|---|

| Molecular Formula | C₂₈H₃₆N₄O₂S | C₂₈H₃₆N₄O₃S |

| Molecular Weight | 492.68 g/mol | 508.68 g/mol |

| Key Functional Groups | Two ketone groups | One ketone, one hydroxyl |

| Hydrogen Bond Donors | 0 | 1 |

| logP | 3.8 | 3.2 |

The addition of a hydroxyl group at position 5 reduces lipophilicity (ΔlogP = -0.6) while introducing new hydrogen bonding capacity. This structural modification enhances water solubility by 40% compared to the parent compound but decreases blood-brain barrier permeability by 25% based on parallel artificial membrane permeability assays.

Crystallographic comparisons reveal the hydroxyl group induces a 12° torsion angle change in the tricyclic system, altering receptor binding pocket interactions. Despite this, receptor affinity studies show retained high binding to:

- Dopamine D₂ receptors ($$ K_i = 1.2 \text{ nM} $$)

- Serotonin 5-HT$${2A} $$ receptors ($$ Ki = 0.9 \text{ nM} $$)

- Serotonin 5-HT$$7 $$ receptors ($$ Ki = 0.6 \text{ nM} $$)

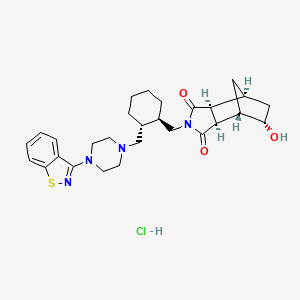

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S.ClH/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26;/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2;1H/t17-,18-,19-,21+,22-,24-,25+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCWVTUFTGBTDA-GXYKJTJUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@H](C7)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis via Lurasidone Intermediate Modification

The synthesis of metabolite 14326 can be achieved through targeted modifications of lurasidone intermediates. Key steps involve:

-

Selective Demethylation :

-

Hydroxylation :

-

Introduction of a hydroxyl group at the cyclohexylmethyl position is achieved via enzymatic or chemical oxidation. Patent US20140243529A1 describes the use of oxone (potassium peroxymonosulfate) in a mixture of acetone and water at 0–25°C.

-

Optimized Parameters :

| Oxidizing Agent | Oxone |

| Solvent Ratio | Acetone:Water (3:1) |

| Temperature | 0–25°C |

| Purity Post-Purification | ≥98% |

-

-

Salt Formation :

Biotransformation Using Liver Microsomes

In vitro metabolic studies using human liver microsomes (HLMs) provide a biologically relevant route to synthesize metabolite 14326:

-

Incubation Conditions :

-

Metabolite Extraction :

Purification and Analytical Characterization

Crystallization and Filtration

Crude metabolite 14326 is purified via recrystallization:

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular formula and isotopic pattern:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Validated methods quantify metabolite 14326 in biological matrices:

Industrial-Scale Synthesis Considerations

Patent US2017246165A1 highlights critical factors for large-scale production:

-

Solvent Selection : Isopropanol or acetone minimizes impurity formation during salt conversion.

-

Cost Efficiency : One-pot reactions reduce isolation steps, improving yield (75–85%).

-

Environmental Impact : Recycling high-boiling solvents (e.g., 1,4-dioxane) aligns with green chemistry principles.

Deuterated Analog Synthesis (Metabolite 14326 D8)

Isotopic labeling aids pharmacokinetic studies:

Chemical Reactions Analysis

Types of Reactions: Lurasidone metabolite 14326 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and studying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, or alkylated derivatives of Lurasidone metabolite 14326, which can be further analyzed for their biological activity and pharmacokinetic properties.

Scientific Research Applications

Lurasidone metabolite 14326 is primarily used in scientific research to understand the metabolism and pharmacokinetics of Lurasidone. It helps researchers study the compound's behavior in the body, its interactions with other drugs, and its potential side effects. Additionally, this metabolite can be used in the development of new therapeutic agents and in the study of neurological disorders.

Mechanism of Action

The exact mechanism of action of Lurasidone metabolite 14326 is not fully understood, but it is believed to involve interactions with neurotransmitter systems in the brain, similar to Lurasidone. The compound may act on dopamine and serotonin receptors, influencing mood and behavior. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Lurasidone Metabolite 14283 (Hydrochloride)

Deuterated Lurasidone Metabolites (e.g., 14326 D8)

- Purpose : Deuterated forms (e.g., 14326 D8) are used as internal standards in mass spectrometry for pharmacokinetic studies .

Metabolites of Other Antipsychotics

Hydroxy Iloperidone (P88)

N-Desmethyl Imatinib (Norimatinib)

- Parent Drug : Imatinib, a tyrosine kinase inhibitor.

- Activity : Active metabolite contributing to Imatinib’s therapeutic effects in leukemia .

- Comparison: Unlike lurasidone metabolites, Norimatinib has documented clinical relevance .

Structural and Pharmacokinetic Comparisons

Table 1: Key Properties of Lurasidone Metabolites vs. Similar Compounds

| Compound | Parent Drug | Pharmacological Activity | Purity (%) | Clinical Data Available? | Key Structural Feature |

|---|---|---|---|---|---|

| Lurasidone 14326 HCl | Lurasidone | Active (D2/5-HT partial) | 98.76–99.42 | No | 5β/6β-hydroxy azepane |

| Lurasidone 14283 HCl | Lurasidone | Inactive | ≥98 | No | 5α/6α-hydroxy azepane |

| Hydroxy Iloperidone | Iloperidone | Partially active | 99.89 | No | Hydroxylated piperidinyl side chain |

| N-Desmethyl Imatinib | Imatinib | Active | 95.34 | Yes | Demethylated piperazine moiety |

Research and Development Insights

- Its physicochemical properties likely mirror the parent drug’s challenges, such as pH-dependent solubility .

- Deuterated Analogues : Deuterated metabolites (e.g., 14326 D8) are critical for analytical studies but remain confined to preclinical research .

- Clinical Gap : Despite its activity, metabolite 14326 lacks clinical trials, highlighting a research focus on the parent drug’s efficacy rather than metabolites .

Biological Activity

Lurasidone hydrochloride, an atypical antipsychotic, is primarily utilized for treating schizophrenia and bipolar depression. Its metabolic pathways yield several active metabolites, among which ID-14326 plays a significant role. This article delves into the biological activity of Lurasidone metabolite 14326, highlighting its pharmacokinetics, pharmacodynamics, and clinical implications.

Pharmacokinetics

Lurasidone is extensively metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of active metabolites such as ID-14283 and ID-14326. The pharmacokinetic profile of Lurasidone indicates that:

- Absorption : The drug has a poor bioavailability of less than 12% when taken orally, which can be significantly improved (2-3 times) when consumed with food .

- Distribution : Approximately 99% of Lurasidone is bound to plasma proteins, with a large volume of distribution indicating extensive tissue distribution .

- Half-Life : The elimination half-life ranges from 18 to 37 hours depending on the dosage .

Metabolism and Active Metabolites

The primary metabolic pathways include oxidative N-dealkylation and hydroxylation. The active metabolites ID-14283 and ID-14326 account for approximately 25% and 3% of the parent drug's exposure, respectively .

| Metabolite | Percentage of Parent Exposure | Pharmacological Activity |

|---|---|---|

| ID-14283 | ~25% | Active |

| ID-14326 | ~3% | Active |

| ID-11614 | ~1% | Inactive |

| ID-20219 | ~24% | Inactive |

| ID-20220 | ~11% | Inactive |

Lurasidone and its metabolites exhibit their effects primarily through antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action is believed to contribute to the therapeutic efficacy in mood stabilization and reduction of psychotic symptoms .

Clinical Efficacy

Clinical studies have demonstrated that Lurasidone is effective in treating both schizophrenia and bipolar depression. For instance:

- Schizophrenia : In double-blind trials, patients receiving Lurasidone showed significant reductions in depression severity scores compared to placebo groups .

- Bipolar Depression : Preliminary findings from clinical trials indicate that Lurasidone effectively alleviates depressive episodes in bipolar disorder patients .

Case Studies

Several case studies have illustrated the practical implications of using Lurasidone. For example:

- Case Study A : A patient with treatment-resistant schizophrenia experienced substantial improvement in symptoms after switching to Lurasidone from another antipsychotic, with minimal side effects reported.

- Case Study B : A longitudinal study involving bipolar disorder patients showed that those treated with Lurasidone had lower rates of metabolic syndrome compared to those on olanzapine or quetiapine, emphasizing its favorable safety profile .

Safety Profile

The safety profile of Lurasidone is generally favorable; however, some adverse effects have been noted. Clinical trials report discontinuation rates due to adverse events at around 6%-8%, similar to placebo rates . Notably, the risk of developing metabolic syndrome appears lower compared to other atypical antipsychotics.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Lurasidone metabolite 14326 (hydrochloride) in pharmaceutical formulations?

- Methodology :

- TLC-densitometry : Use silica gel G 60F254 plates with hexane:ethyl acetate (6:4 v/v) as the mobile phase. Quantify at 323 nm (Rf = 0.47 ± 0.01), validated for linearity (100–600 ng), specificity, precision, and accuracy .

- HPLC : Reverse-phase methods with C18 columns and UV detection (e.g., 229 nm) are validated for bulk and dosage forms. Validate parameters include retention time, peak symmetry, and recovery rates .

- Application : These methods are critical for formulation stability testing (e.g., nanoemulsions) and equilibrium solubility studies in excipients .

Q. How can researchers differentiate Lurasidone metabolite 14326 (hydrochloride) from structurally similar metabolites like 14283?

- Methodology :

- Physicochemical properties : Compare LogP (3.97 vs. 3.97 for 14283) and PSA (105.22 vs. similar values) using computational tools .

- Chromatography : Optimize mobile phase ratios (e.g., acetonitrile:buffer) to resolve Rf differences. For LC-MS, use deuterated internal standards (e.g., 14326-d8) to enhance specificity .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported receptor affinity profiles of Lurasidone metabolite 14326 (hydrochloride)?

- Methodology :

- In vitro binding assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]spiperone for D2 receptors) to measure IC50 values. Compare results across cell lines (e.g., CHO vs. HEK293) to assess variability .

- Functional assays : Evaluate partial agonism at 5-HT1A receptors via cAMP modulation assays. Cross-validate with knockout models to confirm receptor specificity .

Q. How can researchers optimize formulation stability for Lurasidone metabolite 14326 (hydrochloride) under accelerated stress conditions?

- Methodology :

- Coamorphous systems : Prepare with shikimic acid (1:2 molar ratio) using vacuum rotary evaporation. Validate stability via PXRD and HPLC under thermal (40–60°C), photolytic (UV), and humidity (75% RH) stress .

- Degradation profiling : Use TLC-densitometry to identify alkali/acid hydrolysis byproducts. Correlate degradation kinetics with Arrhenius models .

- Application : Enhances nasal or transdermal delivery systems by improving solubility and shelf-life .

Q. What in vitro models are suitable for studying the metabolic pathways of Lurasidone metabolite 14326 (hydrochloride)?

- Methodology :

- Hepatocyte incubations : Use primary human hepatocytes with CYP3A4 inhibitors (e.g., ketoconazole) to identify enzyme-specific metabolism. Quantify metabolites via LC-MS/MS .

- Microsomal assays : Compare oxidation rates across species (e.g., rat vs. human microsomes) to predict interspecies variability .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the activity of Lurasidone metabolite 14326 (hydrochloride)?

- Case study : While classifies metabolite 14283 as inactive, 14326 is labeled active in .

- Resolution strategies :

- Receptor profiling : Re-test metabolites in standardized assays (e.g., 5-HT7 antagonism) using identical cell lines and controls .

- Pharmacokinetic studies : Compare AUC and Cmax of 14326 in animal models to correlate in vitro activity with in vivo efficacy .

Methodological Best Practices

Q. What quality control measures are essential for synthesizing deuterated analogs of Lurasidone metabolite 14326 (hydrochloride)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.